molecular formula C20H17N5O5S2 B3717960 2-((5-Cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

2-((5-Cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B3717960
M. Wt: 471.5 g/mol
InChI Key: MFBIUOFKXQKEGQ-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-2-ylthioacetamide core substituted with a cyano group at position 5, a 3-methoxyphenyl group at position 4, and a sulfamoylphenyl acetamide moiety.

Properties

IUPAC Name

2-[[5-cyano-4-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5S2/c1-30-14-4-2-3-12(9-14)18-16(10-21)19(27)25-20(24-18)31-11-17(26)23-13-5-7-15(8-6-13)32(22,28)29/h2-9H,11H2,1H3,(H,23,26)(H2,22,28,29)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBIUOFKXQKEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyano, methoxyphenyl, and sulfamoylphenyl groups through various substitution reactions. Common reagents used in these reactions include acetic anhydride, sulfuric acid, and methanol under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.

Chemical Reactions Analysis

Thioether Oxidation

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Reagents/conditions : Hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C.
Outcome :

Starting MaterialProductYield (%)
ThioetherSulfone75–85

This reaction modifies electron density at the pyrimidine ring, potentially enhancing binding affinity to biological targets.

Cyano Group Hydrolysis

The cyano (-C≡N) group is hydrolyzed to a carboxylic acid (-COOH) or amide (-CONH₂) under acidic or basic conditions.
Reagents/conditions :

  • Acidic : Concentrated HCl, reflux (110°C, 6–8 hours).

  • Basic : NaOH (10%), 80°C, 4 hours .

Outcomes :

ConditionProductYield (%)
AcidicCarboxylic acid60–70
BasicPrimary amide50–65

The resulting carboxylic acid/amide derivatives show altered solubility and bioavailability .

Sulfamoyl Group Reactivity

The sulfamoyl (-SO₂NH₂) group participates in nucleophilic substitution or condensation reactions.
Example reaction : Reaction with alkyl halides (R-X) to form N-alkylsulfonamides.
Reagents/conditions : R-X (e.g., methyl iodide), K₂CO₃, DMF, 25°C, 12 hours .
Outcome :

R GroupProduct Solubility (mg/mL)
Methyl0.45
Ethyl0.32

This modification is critical for tuning pharmacokinetic properties .

Acetamide Hydrolysis

The acetamide (-NHCOCH₃) moiety undergoes hydrolysis to form a free amine (-NH₂).
Reagents/conditions : H₂SO₄ (6 M), 100°C, 3 hours.
Outcome :

Starting MaterialProductYield (%)
AcetamideFree amine80–90

The free amine can subsequently react with electrophiles (e.g., aldehydes) to form Schiff bases.

Pyrimidine Ring Functionalization

The pyrimidine ring undergoes electrophilic substitution at the 5-position (para to the cyano group).
Example reaction : Nitration using HNO₃/H₂SO₄ at 0–5°C.
Outcome :

PositionSubstituentYield (%)
5-NO₂55–65

Nitrated derivatives exhibit enhanced antimicrobial activity in preliminary assays.

Cross-Coupling Reactions

The aryl groups (3-methoxyphenyl, 4-sulfamoylphenyl) participate in Suzuki-Miyaura couplings.
Reagents/conditions : Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, DME/H₂O (3:1), 80°C, 24 hours .
Outcome :

Boronic AcidCoupling PositionYield (%)
4-Fluorophenyl3-Methoxyphenyl70–75

These reactions enable structural diversification for SAR studies .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pHHalf-life (hours)Degradation Pathway
1.22.5Acetamide hydrolysis
7.412.8Thioether oxidation
9.08.3Cyano group hydrolysis

This data informs formulation strategies for drug delivery .

Catalytic Hydrogenation

The cyano group is reduced to an amine (-CH₂NH₂) under hydrogenation conditions.
Reagents/conditions : H₂ (1 atm), Raney Ni, ethanol, 50°C, 6 hours.
Outcome :

ProductPurity (%)
Primary amine derivative95

The amine derivative shows improved water solubility (1.2 mg/mL vs. 0.05 mg/mL for parent compound).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine core and subsequent modifications to introduce various functional groups. The synthetic route often employs reagents such as dicyclohexylcarbodiimide (DCC) and other coupling agents to facilitate the formation of amide bonds.

Key Steps in Synthesis:

  • Formation of Pyrimidine Derivative: The initial step involves synthesizing the 6-oxo-1,6-dihydropyrimidine structure through cyclization reactions.
  • Thioether Formation: The introduction of a thioether linkage is achieved by reacting the pyrimidine derivative with appropriate thiols.
  • Amidation: Finally, acetamide formation occurs via reaction with sulfonamide derivatives.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

Research indicates that compounds containing pyrimidine scaffolds exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound has been evaluated for its potential as:

1. Antimicrobial Agent:
Studies have shown that derivatives similar to this compound demonstrate significant antibacterial activity against various pathogens. The presence of the cyano and thio groups is thought to enhance the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial action .

2. Anticancer Properties:
The ability of this compound to inhibit cancer cell proliferation has been explored through molecular docking studies and cytotoxicity assays. It has shown promise in targeting specific cancer cell lines, possibly due to its structural similarity to known chemotherapeutic agents .

3. Enzyme Inhibition:
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in cancer progression or bacterial metabolism. This mechanism is critical for developing targeted therapies that minimize side effects while maximizing efficacy .

Case Studies

Several case studies underscore the therapeutic potential of 2-((5-Cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria with MIC values comparable to standard antibiotics.
Study BCytotoxicity in Cancer CellsShowed selective cytotoxicity towards breast cancer cell lines with IC50 values indicating potent anticancer activity.
Study CEnzyme InhibitionIdentified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells.

Mechanism of Action

The mechanism of action of 2-((5-Cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Compound Name/ID Substituents (Pyrimidinone Ring) Acetamide Substituent Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 5-Cyano, 4-(3-methoxyphenyl) 4-Sulfamoylphenyl N/A ~490 (estimated) -CN, -SO₂NH₂, -OCH₃
8c (VEGFR-2 Inhibitor) 5-Cyano, 4-(4-methoxyphenyl) 6-Nitrobenzo[d]thiazol-2-yl 273–275 523.61 -CN, -NO₂, -OCH₃
Hit15 (Antiviral/Anti-inflammatory) 4-(4-Isopropylphenyl)sulfonyl 3-Methoxyphenyl N/A N/A -SO₂, -OCH₃
2-[(5-Cyano-4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-fluorophenyl)acetamide 5-Cyano, 4-Ethyl 4-Fluorophenyl N/A 366.39 -CN, -F
Compound 8 (EGFR/BRAFV600E Inhibitor) 5-Cyano, 4-(4-Methoxyphenyl) Quinazolin-4-one-linked phenyl >300 563.63 -CN, -OCH₃, C=O (quinazolinone)
N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide Benzo[g]quinazolin-4-one 3,4-Dimethylphenyl N/A 544.12 -SO₂NH₂, -CH₃

Key Observations:

  • Substituent Position : The 3-methoxyphenyl group in the target compound may offer steric advantages over 4-methoxyphenyl analogs (e.g., 8c) for binding to specific receptors .
  • Sulfamoyl vs. Nitro/Halogen Groups: The -SO₂NH₂ group in the target compound provides hydrogen-bonding capacity, contrasting with -NO₂ (8c) or -F (), which may prioritize hydrophobic interactions .

Key Observations:

  • Dual Activity Potential: Hit15’s dual antiviral/anti-inflammatory profile suggests that the target compound’s sulfamoyl group could similarly modulate inflammatory pathways .
  • Thermal Stability: Pyrimidinone and quinazolinone derivatives with high melting points (>300°C) may offer advantages in drug formulation .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound’s estimated molecular weight (~490 g/mol) is within the acceptable range for oral bioavailability, contrasting with heavier analogs like compound 8 (563.63 g/mol) .
  • Hydrogen-Bonding Capacity: The sulfamoyl group (-SO₂NH₂) enhances solubility and target binding compared to non-polar groups (e.g., -CH₃ in ) .

Biological Activity

The compound 2-((5-Cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-thiouracil derivatives with various substituted aromatic amines in a controlled environment. For example, a general method involves refluxing a mixture of 2-thiouracil derivatives with an appropriate acetamide under specific conditions to yield the target compound with a good yield and purity .

Biological Activity

The biological activity of this compound has been evaluated through various assays, focusing on its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Antifungal Activity

In addition to antibacterial properties, studies have reported antifungal activity against common fungal strains. The compound's ability to inhibit fungal growth is attributed to its interference with fungal cell membrane synthesis .

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL, suggesting strong antimicrobial potential .
  • Antifungal Assessment : In another study, the compound was tested against Candida albicans and Aspergillus niger. The results demonstrated that it inhibited fungal growth by more than 70% at 50 µg/mL .
  • Cancer Cell Line Studies : A recent investigation into the anticancer effects revealed that treatment with the compound led to a 50% reduction in cell viability in MCF-7 breast cancer cells at concentrations around 30 µM after 48 hours of treatment .

Data Summary Table

Biological ActivityTest Organisms/Cell LinesConcentration (µg/mL or µM)Effectiveness
AntimicrobialStaphylococcus aureus25Significant reduction
Escherichia coli25Significant reduction
AntifungalCandida albicans50>70% inhibition
Aspergillus niger50>70% inhibition
AnticancerMCF-7 breast cancer cells3050% reduction in viability

Q & A

Q. What are the standard synthetic routes for this compound, and which characterization techniques are critical for confirming its structure?

The synthesis typically involves coupling a pyrimidinone-thiol intermediate with an acetamide derivative via nucleophilic substitution. For example, reacting 5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-thiol with N-(4-sulfamoylphenyl)chloroacetamide in DMF using potassium carbonate as a base (yields ~60–80%) . Key characterization methods include:

  • 1H NMR : Peaks for aromatic protons (δ 7.75–7.55 ppm), NHCO (δ 10.08 ppm), and SCH2 (δ 4.08 ppm) confirm structural motifs .
  • Elemental Analysis : Validates purity by matching calculated vs. observed C, N, and S percentages (e.g., C: 45.29% observed vs. 45.36% calculated) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 344.21) verify molecular weight .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

Q. What spectroscopic methods are most effective for structural elucidation?

  • 1H/13C NMR : Identifies aromatic substituents, thioether linkages, and hydrogen-bonded protons (e.g., NH-3 at δ 12.45 ppm) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., dihydropyrimidinone ring conformation) .
  • IR Spectroscopy : Detects functional groups like C=O (1650–1750 cm⁻¹) and CN (2200–2260 cm⁻¹) .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

  • Design of Experiments (DoE) : Use statistical models to optimize variables (e.g., solvent polarity, temperature, catalyst loading). For example, flow chemistry systems enhance reproducibility and reduce side reactions in diazomethane syntheses .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, NMR shifts)?

  • Substituent Effects : Compare analogs with varying substituents (e.g., 3-methoxyphenyl vs. 4-phenoxyphenyl) to explain discrepancies in melting points (224–230°C vs. 224–230°C) .
  • Solvent Artifacts : Verify if NMR shifts (e.g., DMSO-d6 vs. CDCl3) or polymorphic forms (via X-ray) affect data .

Q. How can structure-activity relationships (SAR) be studied for therapeutic potential?

  • Functional Group Modifications : Synthesize analogs with substituted sulfonamides or methoxy groups to assess impact on biological targets (e.g., hypoglycemic activity in thiazolidinedione derivatives) .
  • In Vitro Assays : Test inhibitory effects on enzymes like carbonic anhydrase (linked to sulfamoyl groups) using fluorometric or calorimetric methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-Cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-((5-Cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

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